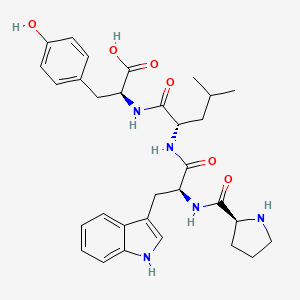
L-Prolyl-L-tryptophyl-L-leucyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-tryptophyl-L-leucyl-L-tyrosine is a synthetic peptide composed of four amino acids: proline, tryptophan, leucine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tryptophyl-L-leucyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-tryptophyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common for this peptide but can be used to modify specific residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) under controlled conditions.
Substitution: Use of specific amino acid derivatives and coupling reagents in SPPS.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced forms of specific residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Prolyl-L-tryptophyl-L-leucyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Prolyl-L-tryptophyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-tryptophyl-L-leucyl-L-tyrosine analogs: Peptides with similar sequences but different amino acid substitutions.
Other synthetic peptides: Peptides like L-Prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide.
Uniqueness
This compound is unique due to its specific sequence and the combination of amino acids, which confer distinct physicochemical properties and biological activities. Its ability to interact with specific molecular targets makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
189318-45-4 |
|---|---|
Molecular Formula |
C31H39N5O6 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H39N5O6/c1-18(2)14-25(29(39)36-27(31(41)42)15-19-9-11-21(37)12-10-19)34-30(40)26(35-28(38)24-8-5-13-32-24)16-20-17-33-23-7-4-3-6-22(20)23/h3-4,6-7,9-12,17-18,24-27,32-33,37H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,38)(H,36,39)(H,41,42)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
COKNGUPDUCXCQE-FWEHEUNISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















